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Compound of Interest

Compound Name: Cycloheptyl formate

CAS No.: 75024-32-7

Cat. No.: B1347371

Get Quote

CAS Number: 75024-32-7

Molecular Formula: C₈H₁₄O₂

Molecular Weight: 142.20 g/mol

Abstract
This technical guide provides an in-depth overview of cycloheptyl formate, a seven-

membered cycloalkyl ester. While not as extensively studied as its six-membered counterpart,

cyclohexyl formate, this compound presents unique structural and conformational properties

that are of interest to researchers in organic synthesis and medicinal chemistry. This document

consolidates available information on its chemical and physical properties, synthesis,

spectroscopic characterization, safety and handling, and potential applications, with a particular

focus on its relevance to drug discovery and development.
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Cycloheptyl formate is an organic compound characterized by a cycloheptyl ring attached to a

formate ester group. The conformational flexibility of the seven-membered ring distinguishes it

from the more rigid cyclohexane system, potentially influencing its reactivity, physicochemical

properties, and interactions with biological targets. Understanding the nuances of this structure

is crucial for its potential application as a building block or scaffold in the design of novel

therapeutic agents. This guide aims to provide a comprehensive resource for scientists

interested in exploring the chemistry and potential utility of cycloheptyl formate.

Physicochemical Properties
A summary of the key physicochemical properties of cycloheptyl formate is presented in the

table below. These properties are essential for designing synthetic routes, purification

procedures, and formulation strategies.

Property Value Source

IUPAC Name cycloheptyl formate PubChem[1]

Synonyms
Formic acid, cycloheptyl ester;

Cycloheptanol, 1-formate
PubChem[1]

CAS Number 75024-32-7 PubChem[1]

Molecular Formula C₈H₁₄O₂ PubChem[1]

Molecular Weight 142.20 g/mol PubChem[1]

Appearance
Not explicitly reported, likely a

colorless liquid

Inferred from similar

compounds

Topological Polar Surface Area 26.3 Å² PubChem[1]

Synthesis of Cycloheptyl Formate
The primary method for the synthesis of cycloheptyl formate is the esterification of

cycloheptanol with formic acid or a derivative thereof. This reaction is typically acid-catalyzed.

General Reaction Scheme
Caption: General Fischer esterification of cycloheptanol to produce cycloheptyl formate.
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Experimental Protocol (Conceptual)
While a specific detailed experimental protocol for cycloheptyl formate is not readily available

in the searched literature, a standard Fischer esterification procedure can be adapted.

Materials:

Cycloheptanol

Formic acid (excess)

Concentrated sulfuric acid (catalyst)

Diethyl ether or other suitable extraction solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine cycloheptanol (1.0 eq)

and an excess of formic acid (e.g., 3-5 eq).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium

bicarbonate to neutralize the excess acid.

Extract the aqueous layer with diethyl ether (3 x volumes).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1347371/docs?utm_src=pdf-body#cycloheptyl-formate-a-comprehensive-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude cycloheptyl formate.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by GC-MS and its identity

confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of cycloheptyl
formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the

formate proton (H-C=O) at approximately 8.0-8.1 ppm. The protons on the cycloheptyl ring

will appear as a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm), with the

proton on the carbon attached to the oxygen (C-O-C=O) shifted downfield (around 4.8-5.2

ppm) due to the deshielding effect of the ester oxygen.[2]

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl

carbon of the formate group in the range of 160-165 ppm.[2] The carbon atom of the

cycloheptyl ring attached to the oxygen will appear in the range of 70-80 ppm. The remaining

cycloheptyl carbons will resonate in the aliphatic region (typically 20-40 ppm).

Caption: Predicted ¹H and ¹³C NMR correlations for cycloheptyl formate.

Infrared (IR) Spectroscopy
The IR spectrum of cycloheptyl formate will be dominated by a strong, sharp absorption band

corresponding to the C=O stretching vibration of the ester functional group. This peak is

typically observed in the range of 1720-1740 cm⁻¹.[2] Additionally, C-H stretching vibrations

from the cycloheptyl ring will be present in the 2850-3000 cm⁻¹ region. A C-O stretching band is

also expected between 1100 and 1300 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. The molecular ion peak (M⁺) for cycloheptyl formate would be observed at m/z

= 142. Common fragmentation pathways for esters include the loss of the alkoxy group or the

formate group. For cycloheptyl formate, fragmentation may involve the loss of the

cycloheptyloxy radical ([M - C₇H₁₃O]⁺) or the formate radical ([M - CHO]⁺). Cleavage of the

cycloheptyl ring can also lead to a complex fragmentation pattern.

Applications in Drug Development
While specific applications of cycloheptyl formate in drug development are not extensively

documented, its structural features suggest potential utility in several areas of medicinal

chemistry.

Scaffold for Novel Analogs: The cycloheptyl moiety can serve as a non-aromatic, lipophilic

scaffold. Its conformational flexibility, compared to a cyclohexyl ring, may allow for better

adaptation to the binding pockets of certain biological targets. This could be particularly

relevant in the design of agonists or antagonists for receptors where a specific three-

dimensional arrangement of functional groups is required for activity. Some patents suggest

the use of cycloheptyl groups in the synthesis of cyclic peptides, which can act as receptor

agonists.[3]

Bioisosteric Replacement: The cycloheptyl group can be considered as a bioisostere for

other cyclic or acyclic alkyl groups in lead optimization. Its introduction can modulate a

compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. The larger

ring size compared to cyclopentyl or cyclohexyl groups can be used to probe the steric

tolerance of a receptor's binding site.

Prodrug Strategies: Although not a common prodrug moiety, the formate ester could

potentially be designed for enzymatic or chemical hydrolysis in vivo to release a

cycloheptanol-containing active pharmaceutical ingredient (API). The rate of hydrolysis

would be influenced by the steric bulk of the cycloheptyl group.
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Specific safety data for cycloheptyl formate is not readily available. Therefore, precautions

should be based on the safety information for structurally related compounds, such as

cyclohexyl formate and cycloheptyl chloroformate.

Hazard Classification (Predicted): Likely to be a flammable liquid and may cause skin and

eye irritation.[4][5]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is

inadequate, use a suitable respirator.[4][5]

Handling:

Avoid contact with skin, eyes, and clothing.[5]

Keep away from heat, sparks, and open flames.[4]

Handle in a well-ventilated area.[4]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

Keep away from oxidizing agents.

First Aid Measures:

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

In case of skin contact: Wash off with soap and plenty of water.

If inhaled: Move to fresh air.

If swallowed: Do NOT induce vomiting. Rinse mouth with water.
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In all cases of exposure, seek medical attention.[4][5]

Conclusion
Cycloheptyl formate is a molecule with interesting structural characteristics that warrant

further investigation, particularly within the context of medicinal chemistry and drug discovery.

While current literature on this specific compound is limited, this guide provides a foundational

understanding of its properties, synthesis, and characterization based on available data and

established chemical principles. Researchers are encouraged to explore the potential of the

cycloheptyl moiety as a versatile scaffold and to conduct further studies to elucidate the

biological activities and therapeutic potential of its derivatives. As with any chemical, proper

safety precautions are paramount when handling and working with cycloheptyl formate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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